molecular formula C7H7N3O B7964793 2-amino-1H-Benzimidazol-7-ol CAS No. 1255789-22-0

2-amino-1H-Benzimidazol-7-ol

Cat. No.: B7964793
CAS No.: 1255789-22-0
M. Wt: 149.15 g/mol
InChI Key: BBSYMXYQDPASMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-1H-Benzimidazol-7-ol is a heterocyclic aromatic organic compound that features a benzene ring fused to an imidazole ring This compound is part of the benzimidazole family, which is known for its diverse biological and pharmacological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-1H-Benzimidazol-7-ol typically involves the condensation of o-phenylenediamine with formic acid or its derivatives. One common method is the Phillips reaction, where o-phenylenediamine reacts with formic acid under reflux conditions to form the benzimidazole core. Another method involves the reaction of o-phenylenediamine with aldehydes or ketones in the presence of an acid catalyst .

Industrial Production Methods: Industrial production of this compound often employs high-temperature reactions and continuous flow processes to ensure high yield and purity. The use of catalytic systems and optimized reaction conditions helps in scaling up the production while maintaining the quality of the compound .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-1H-Benzimidazol-7-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include nitro derivatives, substituted benzimidazoles, and various amine derivatives .

Scientific Research Applications

2-Amino-1H-Benzimidazol-7-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-1H-Benzimidazol-7-ol involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It also interacts with DNA and RNA, affecting the replication and transcription processes. These interactions lead to its antimicrobial and anticancer properties .

Comparison with Similar Compounds

  • 2-Amino-1H-Benzimidazol-5-ol
  • 2-Amino-1H-Benzimidazol-6-ol
  • 2-Amino-1H-Benzimidazol-4-ol

Comparison: While all these compounds share the benzimidazole core, the position of the hydroxyl group significantly affects their chemical properties and biological activities. 2-Amino-1H-Benzimidazol-7-ol is unique due to its specific substitution pattern, which imparts distinct reactivity and interaction profiles compared to its analogs .

Properties

IUPAC Name

2-amino-1H-benzimidazol-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O/c8-7-9-4-2-1-3-5(11)6(4)10-7/h1-3,11H,(H3,8,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBSYMXYQDPASMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)O)N=C(N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601019789
Record name 2-Amino-1H-benzimidazol-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601019789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1255789-22-0
Record name 2-Amino-1H-benzimidazol-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601019789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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